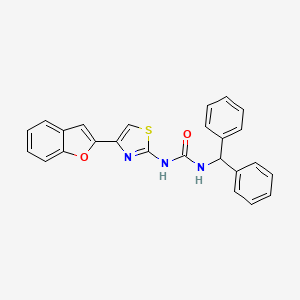
1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a unique structure combining benzhydryl, benzofuran, and thiazolyl moieties, which contribute to its diverse biological activities.
Preparation Methods
The synthesis of 1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Benzofuran-2-yl Thiazole: This step involves the reaction of benzofuran with thiazole under specific conditions to form the benzofuran-2-yl thiazole intermediate.
Coupling with Benzhydryl Urea: The intermediate is then coupled with benzhydryl urea in the presence of a suitable catalyst to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and purification techniques.
Chemical Reactions Analysis
1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and thiazole rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Medicine: Due to its unique structure, it has been investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects.
Modulate Signaling Pathways: The compound can modulate signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic potential.
Comparison with Similar Compounds
1-Benzhydryl-3-(4-(benzofuran-2-yl)thiazol-2-yl)urea can be compared with other similar compounds, such as:
Benzofuran Derivatives: These compounds share the benzofuran moiety and exhibit similar biological activities, including antimicrobial and anticancer properties.
Thiazole Derivatives: Compounds containing the thiazole ring also show significant biological activities and are used in various therapeutic applications.
Benzhydryl Urea Derivatives: These compounds are known for their stability and reactivity, making them useful in both medicinal and industrial applications.
Properties
IUPAC Name |
1-benzhydryl-3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S/c29-24(27-23(17-9-3-1-4-10-17)18-11-5-2-6-12-18)28-25-26-20(16-31-25)22-15-19-13-7-8-14-21(19)30-22/h1-16,23H,(H2,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFVEZRXDGKSPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














